2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(1-methyl-1H-indol-4-yl)acetamide
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Overview
Description
2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(1-methyl-1H-indol-4-yl)acetamide is a complex organic compound that features a chromen-7-yl moiety linked to an indol-4-yl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(1-methyl-1H-indol-4-yl)acetamide typically involves multiple steps:
Formation of the Chromen-7-yl Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-7-yl structure.
Hydroxylation: Introduction of the hydroxyl group at the 5-position of the chromen-7-yl ring can be achieved through selective oxidation reactions.
Linking to Indol-4-yl Acetamide: The final step involves coupling the chromen-7-yl moiety with the indol-4-yl acetamide group through an esterification or amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the chromen-7-yl moiety can be reduced to alcohols under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetamides or ethers.
Scientific Research Applications
2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(1-methyl-1H-indol-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structural features.
Pharmacology: Investigation of its biological activity, including anti-inflammatory and anticancer properties.
Materials Science: Utilization in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in key biological processes.
Pathways: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid
- 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]ethanoic acid
Uniqueness
The presence of the indol-4-yl acetamide group distinguishes 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(1-methyl-1H-indol-4-yl)acetamide from similar compounds, potentially enhancing its biological activity and specificity.
Properties
Molecular Formula |
C22H22N2O5 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-(1-methylindol-4-yl)acetamide |
InChI |
InChI=1S/C22H22N2O5/c1-22(2)11-18(26)21-17(25)9-13(10-19(21)29-22)28-12-20(27)23-15-5-4-6-16-14(15)7-8-24(16)3/h4-10,25H,11-12H2,1-3H3,(H,23,27) |
InChI Key |
QDPYMEXURYYRET-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NC3=C4C=CN(C4=CC=C3)C)O)C |
Origin of Product |
United States |
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